Cas no 867040-34-4 (ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate)
ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate
- 4-Piperidinecarboxylic acid, 1-[6-chloro-3-[(4-methoxyphenyl)sulfonyl]-4-quinolinyl]-, ethyl ester
- 867040-34-4
- ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
- F1607-1096
- ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
- AKOS001858190
- ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate
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- Inchi: 1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3
- InChI Key: CUDQODRPYPPBCD-UHFFFAOYSA-N
- SMILES: N1(C2C3C(N=CC=2S(C2=CC=C(OC)C=C2)(=O)=O)=CC=C(Cl)C=3)CCC(C(OCC)=O)CC1
Computed Properties
- Exact Mass: 488.1172708g/mol
- Monoisotopic Mass: 488.1172708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 94.2Ų
Experimental Properties
- Density: 1.330±0.06 g/cm3(Predicted)
- Boiling Point: 666.9±55.0 °C(Predicted)
- pka: 6.18±0.50(Predicted)
ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1607-1096-2μmol |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-5μmol |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-10μmol |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-20μmol |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-1mg |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-2mg |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-3mg |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-4mg |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-5mg |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1607-1096-10mg |
ethyl 1-[6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
867040-34-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate
Introduction to Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate (CAS No. 867040-34-4)
Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate, identified by its CAS number 867040-34-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a quinoline core, combined with a piperidine moiety and various substituents, suggests that this compound may interact with biological targets in novel ways. Specifically, the 6-chloro and 4-methoxybenzenesulfonyl groups are particularly noteworthy, as they are known to influence the pharmacokinetic and pharmacodynamic profiles of related compounds.
In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. Quinoline derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate represents an innovative approach to designing molecules that could potentially address unmet medical needs. Its structural features make it a candidate for further exploration in the development of novel therapeutic agents.
The synthesis of Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions. The incorporation of the 1-6-chloro and 3-(4-methoxybenzenesulfonyl) groups is critical and must be performed under optimized conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve the desired structural motifs.
The pharmacological potential of Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate has been the focus of several preliminary studies. These investigations have revealed intriguing interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways. For instance, early studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are known to be implicated in cancer progression. Additionally, its ability to modulate neurotransmitter receptors has also been explored, indicating potential applications in neuropharmacology.
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